molecular formula C8H17N3O2 B14402343 4-(N''-Methylcarbamimidamido)butyl acetate CAS No. 85888-18-2

4-(N''-Methylcarbamimidamido)butyl acetate

Cat. No.: B14402343
CAS No.: 85888-18-2
M. Wt: 187.24 g/mol
InChI Key: DPYOMFGZUJEXAK-UHFFFAOYSA-N
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Description

4-(N’‘-Methylcarbamimidamido)butyl acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetate group attached to a butyl chain, which is further linked to a methylcarbamimidamido group. Esters are known for their pleasant odors and are commonly used in the fragrance and flavor industries. The unique structure of 4-(N’'-Methylcarbamimidamido)butyl acetate makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N’'-Methylcarbamimidamido)butyl acetate typically involves the esterification of butyl alcohol with acetic acid in the presence of a catalyst. The reaction can be represented as follows:

CH3COOH+CH3(CH2)3OHCH3COO(CH2)3CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_3\text{OH} \rightarrow \text{CH}_3\text{COO}(\text{CH}_2)_3\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)3​OH→CH3​COO(CH2​)3​CH3​+H2​O

In this reaction, acetic acid (CH₃COOH) reacts with butyl alcohol (CH₃(CH₂)₃OH) to form butyl acetate (CH₃COO(CH₂)₃CH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction.

Industrial Production Methods

On an industrial scale, the production of 4-(N’'-Methylcarbamimidamido)butyl acetate involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. Industrial production also focuses on minimizing waste and energy consumption to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(N’'-Methylcarbamimidamido)butyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acid.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃).

Major Products

    Hydrolysis: Butyl alcohol and acetic acid.

    Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-(N’'-Methylcarbamimidamido)butyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(N’'-Methylcarbamimidamido)butyl acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification and hydrolysis reactions, while the methylcarbamimidamido group can interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simpler ester with similar solvent properties but lacking the methylcarbamimidamido group.

    Ethyl acetate: Another ester with similar properties but a shorter carbon chain.

    Methyl acetate: A smaller ester with different physical and chemical properties.

Uniqueness

4-(N’'-Methylcarbamimidamido)butyl acetate is unique due to the presence of the methylcarbamimidamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

85888-18-2

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

4-[(N'-methylcarbamimidoyl)amino]butyl acetate

InChI

InChI=1S/C8H17N3O2/c1-7(12)13-6-4-3-5-11-8(9)10-2/h3-6H2,1-2H3,(H3,9,10,11)

InChI Key

DPYOMFGZUJEXAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCNC(=NC)N

Origin of Product

United States

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